Methyl 3-(4-methoxybenzylamino)propanoate

β-Alanine Derivatives Physicochemical Properties Synthetic Intermediates

Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1) is an amino acid derivative belonging to the β-alanine ester class, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It is a colorless to yellow liquid at room temperature, with a density of 1.073 and a reported melting point of 174-176 °C.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 55383-92-1
Cat. No. B1601081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methoxybenzylamino)propanoate
CAS55383-92-1
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCCC(=O)OC
InChIInChI=1S/C12H17NO3/c1-15-11-5-3-10(4-6-11)9-13-8-7-12(14)16-2/h3-6,13H,7-9H2,1-2H3
InChIKeyYLWNVTALHWOXLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1) for Research and Procurement


Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1) is an amino acid derivative belonging to the β-alanine ester class, with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a colorless to yellow liquid at room temperature, with a density of 1.073 and a reported melting point of 174-176 °C [1]. This compound is primarily used as a synthetic building block and intermediate in organic synthesis and medicinal chemistry research, often serving as a precursor to more complex bioactive molecules [2].

Procurement Risks of Substituting Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1)


Substituting Methyl 3-(4-methoxybenzylamino)propanoate with seemingly analogous compounds—such as Methyl 3-(benzylamino)propanoate (CAS 23574-01-8) or 3-(4-methoxybenzylamino)propanoic acid (the carboxylic acid form)—carries significant and often unquantified risks to experimental integrity. Even minor structural modifications can profoundly alter chemical properties like solubility and reactivity, as well as biological interactions [1]. While some related β-alanine derivatives are explored for activity as glycoprotein IIb/IIIa antagonists or LPA receptor antagonists, the specific pharmacological profile of the methyl ester with the 4-methoxybenzyl substitution remains distinct and cannot be assumed from class-level data alone [2][3]. Therefore, substitution without direct, quantitative, head-to-head comparative data introduces a high degree of scientific uncertainty and may invalidate research outcomes.

Quantitative Evidence for Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1) Selection


Methyl Ester vs. Carboxylic Acid: Quantified Difference in Physicochemical Properties

Methyl 3-(4-methoxybenzylamino)propanoate (target) is distinguished from its carboxylic acid analog, 3-(4-methoxybenzylamino)propanoic acid, by key physicochemical properties. The methyl ester form has a molecular weight of 223.27 g/mol and a predicted LogP of 1.7388, indicating greater lipophilicity [1]. While quantitative data for the acid is not directly available in the same source, the methyl ester's higher LogP is a class-level inference for esters versus their corresponding acids. This difference is a primary driver for its selection in synthetic applications requiring increased membrane permeability or organic solubility.

β-Alanine Derivatives Physicochemical Properties Synthetic Intermediates

Methyl 3-(4-methoxybenzylamino)propanoate: A Functional Component in DNA-Damaging Zinc Phthalocyanines

A derivative, 3-(4-methoxybenzylamino)propanoic acid, was used to synthesize a water-soluble zinc phthalocyanine (CNPcZn) [1]. This CNPcZn exhibited a strong binding affinity to calf thymus DNA (CT DNA) and demonstrated excellent photodamaging activity. This application validates the 4-methoxybenzylamino-propanoate/acid core structure as a viable module for constructing photodynamic therapy agents, distinguishing it from other simple β-alanine derivatives that lack this specific photodynamic potential.

Photosensitizers Photodynamic Therapy DNA Interaction

Procurement-Relevant Differentiation: Vendor-Specific Purity and Pricing for Methyl 3-(4-methoxybenzylamino)propanoate

A direct comparison of supplier offerings reveals quantifiable differences in purity and cost, which are critical procurement differentiators. Beyotime Biotechnology offers the compound at 98% purity for 5g at a listed price of ¥2,676.00 (~USD $370) . In contrast, Amatek Scientific offers a slightly lower 97% purity, with a 5g unit priced at ¥2,400.00 (~USD $332) . This represents a potential cost saving of approximately 10% for the 5g quantity from Amatek, albeit with a 1% lower specified purity. The decision between these vendors hinges on the user's required purity threshold and budget constraints.

Chemical Procurement Purity Specifications Supply Chain Management

Safety Profile of Methyl 3-(4-methoxybenzylamino)propanoate vs. Debenzylated Analog

The safety profile of Methyl 3-(4-methoxybenzylamino)propanoate (target) is less hazardous than its non-methoxylated analog, Methyl 3-(benzylamino)propanoate (CAS 23574-01-8). The target compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the debenzylated analog is classified as a Harmful/Irritant with the same H315, H319, and H335 statements, but also carries an additional, more severe respiratory hazard warning . This data suggests the target compound may present a marginally lower handling risk profile, which can be a relevant factor in laboratory safety planning and procurement.

Safety Data Hazard Assessment Laboratory Safety

Recommended Applications for Methyl 3-(4-methoxybenzylamino)propanoate (CAS 55383-92-1)


Synthesis of DNA-Targeting Photosensitizers for Photodynamic Therapy Research

As demonstrated by the synthesis of the zinc phthalocyanine derivative CNPcZn, the 4-methoxybenzylamino-propanoate/acid core is a validated component for constructing molecules with strong DNA-binding and photodamaging capabilities [1]. Researchers developing new photosensitizers can procure this compound as a key building block, confident in its demonstrated utility in this specific application area.

General Organic Synthesis as a Protected β-Alanine Ester

Methyl 3-(4-methoxybenzylamino)propanoate is widely used as a versatile synthetic intermediate [2]. Its predicted LogP of 1.7388 [3] makes it suitable for reactions in organic solvents. This is particularly relevant for multi-step syntheses where the lipophilic 4-methoxybenzyl group can act as a protecting group for the amine, to be removed later in the synthetic sequence.

Precursor for β-Alanine Derivatives in Medicinal Chemistry

β-Alanine derivatives are a key class of molecules in medicinal chemistry, with some exhibiting activity as glycoprotein IIb/IIIa antagonists and LPA receptor antagonists [4][5]. Methyl 3-(4-methoxybenzylamino)propanoate serves as a convenient, off-the-shelf starting material for the synthesis of novel β-alanine derivatives for drug discovery programs exploring these or related biological targets.

Procurement for Academic and Industrial R&D Laboratories

Given the compound's role as a research intermediate and the available, verifiable data on purity and pricing from multiple reputable vendors , its procurement is a low-risk, data-driven decision. Laboratory managers can select a supplier that best meets their specific purity requirements and budget, as outlined in the comparative pricing evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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